molecular formula C17H16N2O3S B13707431 N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide

N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide

Cat. No.: B13707431
M. Wt: 328.4 g/mol
InChI Key: XPHOPAPMJBSLFN-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide is a synthetic small molecule characterized by a benzoxazine core substituted with a cyclopropyl group, a 2-thienylmethyl moiety, and a carboxamide functional group.

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

N-cyclopropyl-3-oxo-N-(thiophen-2-ylmethyl)-4H-1,4-benzoxazine-7-carboxamide

InChI

InChI=1S/C17H16N2O3S/c20-16-10-22-15-8-11(3-6-14(15)18-16)17(21)19(12-4-5-12)9-13-2-1-7-23-13/h1-3,6-8,12H,4-5,9-10H2,(H,18,20)

InChI Key

XPHOPAPMJBSLFN-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CC2=CC=CS2)C(=O)C3=CC4=C(C=C3)NC(=O)CO4

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Features

The compound shares a benzoxazine scaffold with analogs like UNC6934 and LEM-14 but differs in the substituent attached to the benzyl group. Key structural distinctions include:

Compound Substituent on Benzyl Group Key Functional Groups Molecular Complexity
Target Compound 2-Thienylmethyl Thiophene ring, carboxamide Likely moderate complexity (inferred)
UNC6934 4-(Pyrimidin-4-ylcarbamoyl)benzyl Pyrimidine carbamate, carboxamide High complexity (Complexity = 736)
LEM-14 4-(Pyrimidin-4-ylcarbamoyl)benzyl Pyrimidine carbamate, carboxamide Similar to UNC6934

The 2-thienylmethyl group in the target compound introduces an aromatic heterocycle (thiophene), which may alter π-π stacking interactions compared to the pyrimidine carbamate in UNC6934 and LEM-13. This substitution could influence binding affinity, selectivity, and metabolic stability .

Target Specificity and Mechanism

  • UNC6934 : Binds to the PWWP1 domain of NSD2 , disrupting chromatin-protein interactions and inhibiting NSD2-driven oncogenic pathways. It shows weak activity against NSD1/3, suggesting selectivity for NSD2 .
  • LEM-14 : Targets the catalytic domain of NSD2 , exhibiting potent antitumor activity in multiple myeloma and acute lymphoblastic leukemia (ALL) models .
  • The thienyl group may reduce hydrogen-bonding capacity (compared to pyrimidine carbamate), possibly altering binding kinetics .

Pharmacological and Physicochemical Properties

  • Hydrogen Bonding: UNC6934 has 2 hydrogen bond donors and 6 acceptors, contributing to its solubility and target engagement . The target compound’s thienyl group lacks hydrogen-bonding donors, which may reduce solubility but improve membrane permeability.
  • Rotatable Bonds : UNC6934 has 6 rotatable bonds, impacting conformational flexibility . The target compound’s rotatable bond count is likely similar, though steric effects from the thienyl group could restrict flexibility.
  • Antitumor Activity: UNC6934 and LEM-14 demonstrate efficacy in hematological malignancies, with IC₅₀ values in the nanomolar range . The target compound’s activity remains uncharacterized, but structural differences suggest divergent potency or selectivity profiles.

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